molecular formula C16H26ClNO5 B2483016 1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 464877-33-6

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2483016
CAS No.: 464877-33-6
M. Wt: 347.84
InChI Key: DKCQQXUVSHIZAD-UHFFFAOYSA-N
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Description

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO5 and its molecular weight is 347.84. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One notable application of related compounds is in the development of neurokinin-1 (NK1) receptor antagonists. These compounds show potential in treating conditions like emesis and depression due to their high affinity and oral activity. An example is the compound identified as an orally active, water-soluble NK1 receptor antagonist, which has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthesis of Oligoribonucleotides

The 3,4-dimethoxybenzyl group, part of the core structure of 1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride, is used as a protecting group for the 2′-hydroxyl group in the synthesis of oligoribonucleotides. This application is crucial in nucleic acid chemistry, where the protecting group is removed rapidly from oligoribonucleotides by treatment with oxidizing agents without damaging the glycosidic bonds (Takaku et al., 1986).

Analgesic and Anti-inflammatory Activities

Research into compounds structurally related to this compound has led to the synthesis of entities with notable analgesic and anti-inflammatory activities. Cyclocondensation of related compounds has been used to synthesize acetamides, which displayed analgesic effects comparable to sodium metamizole and anti-inflammatory effects in a carragheenan model (Yusov et al., 2019).

Chromatographic Applications

The derivatives of dimethoxybenzene, which share a similar dimethoxybenzyl moiety with this compound, have applications in chromatographic assays. These compounds are used in liquid chromatographic fluorimetric assays for the quantification of specific analytes, highlighting their importance in analytical chemistry (McLellan & Thornalley, 1992).

Protecting Groups in Organic Synthesis

The 3,4-dimethoxybenzyl moiety, part of the chemical structure under discussion, serves as an effective protecting group in organic synthesis. Its use in protecting N- and O- functionalities in various synthetic intermediates facilitates complex organic transformations by preventing unwanted reactions at these sites (Grunder-Klotz & Ehrhardt, 1991).

Future Directions

The compound could potentially be of interest in various fields, such as pharmaceuticals or agrochemicals, due to the presence of the morpholine and 3,4-dimethoxybenzyl groups . Further studies could explore its synthesis, properties, and potential applications.

Mechanism of Action

Mode of Action

The presence of the 3,4-dimethoxybenzyl group suggests it may act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Pharmacokinetics

The pharmacokinetics of “1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride” are not well-studied. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are unknown. The presence of the 3,4-dimethoxybenzyl group may enhance the solubility and stability of the compound, potentially influencing its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with biological targets. For instance, the 3,4-dimethoxybenzyl group in this compound can be cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5.ClH/c1-19-15-4-3-13(9-16(15)20-2)11-22-12-14(18)10-17-5-7-21-8-6-17;/h3-4,9,14,18H,5-8,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCQQXUVSHIZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COCC(CN2CCOCC2)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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